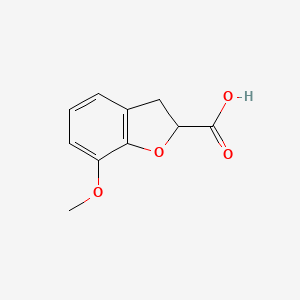

7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSRBNPHZKIVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Intramolecular Cyclization

One of the primary methods involves the base-catalyzed intramolecular cyclization of suitably substituted phenoxyacetate esters to form the benzofuran ring system. For instance, ethyl 2-formyl-6-methoxyphenoxyacetate undergoes cyclization in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at elevated temperatures (92–94°C) for several hours (typically 4 h). This reaction proceeds via an intramolecular aldol condensation mechanism, forming the benzofuran ring with an ethyl ester at the 2-position and a methoxy group at the 7-position. The crude ester product is then isolated by precipitation and crystallization from methanol, yielding the benzofuran-2-carboxylate ester in good yields (~73%).

Ester Hydrolysis to Carboxylic Acid

Following ester formation, hydrolysis under acidic or basic conditions converts the ester to the corresponding 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid. Hydrolysis conditions typically involve aqueous acid or base reflux, followed by isolation of the acid by filtration or extraction.

Alkylation and Aminomethylation Reactions

The 7-methoxy-2,3-dihydrobenzofuran core can also be functionalized by alkylation reactions. For example, 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran can be reacted with amines (such as γ-phenylpropyl amine) in the presence of potassium bicarbonate in isopropanol under reflux for extended periods (e.g., 30 h) to yield aminomethyl derivatives. These reactions are followed by acidification to precipitate the desired products, which are then purified by recrystallization.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Intramolecular cyclization | Ethyl 2-formyl-6-methoxyphenoxyacetate, K2CO3, DMF | 92–94 °C | 4 h | 73 | Base-catalyzed aldol condensation to form benzofuran ester |

| Ester hydrolysis | Acidic or basic aqueous solution | Reflux | Several hours | - | Conversion of ester to carboxylic acid |

| Hydrazide formation | Hydrazine hydrate in ethanol | Reflux (water bath) | 4 h | - | Formation of benzofuran-2-carboxylic acid hydrazide |

| Aminomethylation | 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran, amine, K bicarbonate, isopropanol | Reflux | 30 h | - | Aminomethyl derivative formation with subsequent acid salt |

- The intramolecular cyclization relies on the formation of a carbanion intermediate via deprotonation by potassium carbonate, which attacks the aldehyde function intramolecularly to close the benzofuran ring.

- The presence of the methoxy group at position 7 stabilizes intermediates and influences the regioselectivity of cyclization.

- Hydrazide formation proceeds via nucleophilic attack of hydrazine on the ester carbonyl carbon, leading to substitution of the ethoxy group.

- Aminomethylation involves nucleophilic substitution of the bromomethyl group by the amine nucleophile, facilitated by base to neutralize the released acid.

- The base-catalyzed cyclization in DMF with potassium carbonate is a robust and reproducible method to synthesize 7-methoxybenzofuran-2-carboxylate esters with good yield and purity.

- Hydrazide derivatives prepared from the ester provide versatile intermediates for further functionalization, enabling the synthesis of biologically active benzofuran derivatives.

- Aminomethylation reactions expand the chemical space of 7-methoxy-2,3-dihydrobenzofuran derivatives, allowing for the introduction of pharmacologically relevant side chains.

- Optimization of reaction times, temperatures, and reagent stoichiometry is critical to maximize yields and purity.

The preparation of this compound primarily involves the intramolecular cyclization of methoxy-substituted phenoxyacetate esters under basic conditions, followed by hydrolysis to the acid. Additional functionalization through hydrazide formation and aminomethylation broadens the scope of derivatives accessible from this core structure. These methods are well-documented in the literature and patent disclosures, providing a reliable foundation for synthetic chemists working with benzofuran compounds.

Chemical Reactions Analysis

7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid as an anticancer agent. Studies indicate that derivatives of benzofuran exhibit selective cytotoxicity towards cancer cells while minimizing adverse effects on normal cells.

Case Study: Antitumor Mechanisms

A study demonstrated that benzofuran derivatives, including this compound, induce apoptosis in cancer cells through the G2/M cell cycle arrest mechanism. This compound was shown to significantly inhibit the proliferation of Jurkat T lymphocytes, a model for T-cell leukemia, suggesting its potential as a therapeutic agent in hematological malignancies .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 16.4 | Induces apoptosis via G2/M arrest |

Antimicrobial Properties

The antimicrobial efficacy of benzofuran derivatives has been extensively studied, revealing promising results against various pathogens. The compound's structure allows for interaction with microbial targets, enhancing its antibacterial and antifungal activities.

Case Study: Antimycobacterial Activity

In vitro evaluations have shown that certain benzofuran derivatives possess significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 2 μg/mL, indicating strong potential for development into new antimycobacterial agents .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Benzofuran derivative | 2 | Mycobacterium tuberculosis |

| Benzofuran derivative | 8 | Candida albicans |

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of benzofuran derivatives. The compound has been investigated for its potential to mitigate neurodegenerative diseases by exhibiting antioxidant properties and modulating neuroinflammatory responses.

Case Study: Neuroprotective Mechanisms

Research indicates that this compound may protect neuronal cells from oxidative stress-induced apoptosis. Its ability to scavenge free radicals and inhibit pro-inflammatory cytokines positions it as a candidate for treating conditions like Alzheimer's disease .

| Compound | Effect Observed | Mechanism |

|---|---|---|

| This compound | Neuroprotection | Antioxidant activity |

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent type, position, or additional functional groups. These variations influence pharmacological activity, solubility, and metabolic stability.

Table 1: Structural and Pharmacological Comparison of Dihydrobenzofuran Derivatives

Positional Isomerism: Methoxy Group Placement

The position of the methoxy group significantly impacts biological activity:

- 7-Methoxy derivative : Exhibits potent anticancer activity (IC50 = 48.52 μM against oral cancer cells) and antiangiogenic effects (IC50 = 8.2 μM) . The para-methoxy group likely enhances DNA intercalation or thymidylate synthase inhibition, as suggested by docking studies .

- 5-Methoxy isomer (CAS 93885-41-7) : Lacks reported anticancer activity in the evidence, indicating that methoxy placement at C7 is critical for target engagement .

Functional Group Modifications

- Carboxylic Acid vs. Methyl/Methoxycarbonyl: The carboxylic acid at C2 is essential for binding to biological targets, as seen in the anticancer activity of the 7-methoxy derivative .

- Additional Substituents :

- Compound 1 from Polygonum barbatum includes a 3,4-dimethoxyphenyl group, enhancing potency through increased hydrophobic interactions .

Biological Activity

7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antioxidant, anticancer agent, and inhibitor of various enzymes, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with a methoxy group and a carboxylic acid functional group, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

The compound has demonstrated promising anticancer activity against several human cancer cell lines. A study reported that derivatives of benzofuran-based carboxylic acids, including this compound, exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective growth inhibition.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | MDA-MB-231 | TBD |

| Doxorubicin (Control) | MCF-7 | 1.43 ± 0.12 |

| Doxorubicin (Control) | MDA-MB-231 | 2.36 ± 0.18 |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly the cancer-associated isoform hCA IX. Inhibitors of CAs are of interest due to their role in tumorigenesis and pH regulation in tumors.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA Isoform | KI (μM) |

|---|---|---|

| This compound | hCA IX | TBD |

| Benzofuran Derivative 9e | hCA IX | 0.56 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals.

- Anticancer Mechanism : It induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.

- Enzyme Inhibition : The structural features facilitate binding to active sites of carbonic anhydrases, inhibiting their function.

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

-

Study on Breast Cancer Cell Lines : A notable study evaluated the antiproliferative effects of benzofuran derivatives on MCF-7 and MDA-MB-231 cells, revealing that certain derivatives significantly reduced cell viability and induced apoptosis.

- Results : The study found that treatment with specific derivatives led to increased sub-G1 phase populations in flow cytometry assays, indicating apoptosis induction.

Q & A

Q. How can researchers optimize the synthesis yield of 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid?

Methodological Answer:

- Reaction Conditions : Use controlled heating (e.g., 50–70°C) and catalysts like potassium hydroxide for hydrolysis of ester intermediates. Evidence from analogous benzofuran syntheses shows refluxing with KOH in methanol/water improves yield .

- Purification : Employ column chromatography (e.g., PE/EA gradients) followed by recrystallization via solvent diffusion to isolate high-purity crystals .

- Monitoring : Track reaction progress via TLC and adjust stoichiometry to minimize side products.

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve planar benzofuran rings and intermolecular hydrogen bonding patterns (e.g., carboxyl dimer formation) .

- Spectroscopy : Use H/C NMR to confirm methoxy and dihydrofuran substituents. Compare with literature data for related derivatives .

- Chromatography : Validate purity via HPLC with UV detection (λ = 254 nm) and reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 5- or 7-positions via Pd-catalyzed C–H activation or sigmatropic rearrangements .

- Bioactivity Assays : Test derivatives in in vitro models for antimicrobial (MIC assays), anti-inflammatory (COX-2 inhibition), and cytotoxic (MTT assays) activities. Compare results to reference compounds like those in Table 1 of .

Q. How do crystallographic data inform mechanistic insights into its biological interactions?

Methodological Answer:

- Hydrogen Bonding Networks : Analyze X-ray structures to identify key interactions (e.g., O–H⋯O bonds in carboxyl dimers) that stabilize ligand-receptor binding .

- Planarity Effects : Correlate benzofuran ring planarity (mean deviation <0.01 Å) with π-stacking potential in enzyme active sites .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Control Experiments : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. For example, discrepancies in cytotoxicity (selective vs. non-selective) may arise from varying cell permeability .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate against conflicting experimental IC values .

Q. What advanced synthetic strategies improve enantiomeric purity for chiral derivatives?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in ester hydrolysis or cyclization steps to control stereochemistry at the 2-position .

- Dynamic Resolution : Utilize kinetic resolution via lipase-mediated esterification to isolate enantiopure carboxylic acids .

Methodological Validation & Best Practices

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration Curves : Prepare linear ranges (0.1–100 µg/mL) using LC-MS with deuterated internal standards to account for matrix effects .

- Recovery Studies : Spike biological samples (e.g., plasma) at known concentrations and measure recovery rates (target: 85–115%) .

Q. What precautions are essential for handling this compound in pharmacological assays?

Methodological Answer:

- Stability Testing : Store solutions at –20°C in anhydrous DMSO to prevent hydrolysis. Monitor degradation via weekly HPLC checks .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy (see SDS in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.